Tert-butyl 2-cyanothiomorpholine-4-carboxylate
Overview
Description
Tert-butyl 2-cyanothiomorpholine-4-carboxylate: is an organic compound that contains a thiomorpholine ring substituted with a tert-butyl ester and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanothiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the thiomorpholine ring: Thiomorpholine is synthesized by reacting morpholine with sulfur.
Introduction of the tert-butyl ester group: Thiomorpholine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the cyano group: Finally, the intermediate product is treated with cyanogen bromide to introduce the cyano group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-cyanothiomorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiomorpholine ring.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted thiomorpholine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 2-cyanothiomorpholine-4-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of thiomorpholine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyanothiomorpholine-4-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the thiomorpholine ring can interact with biological macromolecules. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Tert-butyl 2-cyanomorpholine-4-carboxylate: Similar structure but with an oxygen atom instead of sulfur in the ring.
Tert-butyl 2-cyanopiperidine-4-carboxylate: Similar structure but with a piperidine ring instead of thiomorpholine.
Uniqueness: Tert-butyl 2-cyanothiomorpholine-4-carboxylate is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom can engage in different types of interactions compared to oxygen, making this compound particularly interesting for specific applications.
Properties
IUPAC Name |
tert-butyl 2-cyanothiomorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-4-5-15-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBWJCVLSVUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166216 | |
Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-50-8 | |
Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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